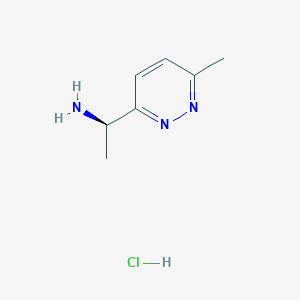

(R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hcl

説明

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

特性

分子式 |

C7H12ClN3 |

|---|---|

分子量 |

173.64 g/mol |

IUPAC名 |

(1R)-1-(6-methylpyridazin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-3-4-7(6(2)8)10-9-5;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1 |

InChIキー |

FHYGXZLXNDINMB-FYZOBXCZSA-N |

異性体SMILES |

CC1=NN=C(C=C1)[C@@H](C)N.Cl |

正規SMILES |

CC1=NN=C(C=C1)C(C)N.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methylpyridazine.

Alkylation: The 6-methylpyridazine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine group.

Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

Hydrochloride Formation: The ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.

化学反応の分析

Types of Reactions

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

科学的研究の応用

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

類似化合物との比較

Similar Compounds

(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

6-Methylpyridazine: The parent compound without the ethan-1-amine group.

1-(6-Methylpyridazin-3-YL)ethan-1-amine: The free base form of the compound without the hydrochloride salt.

Uniqueness

®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.

生物活性

(R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl features a pyridazine ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

This molecular structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

EP2 Receptor Antagonism

Recent studies have highlighted the role of (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl as a selective antagonist of the prostanoid EP2 receptor. Activation of this receptor has been implicated in neuroinflammatory processes associated with diseases such as Alzheimer's and Parkinson's disease. Research indicates that antagonism of the EP2 receptor can lead to reduced neuroinflammation and oxidative stress, offering a protective effect in neurodegenerative models .

Neuroprotective Effects

In vitro studies have demonstrated that the compound enhances microglial phagocytosis of amyloid-beta, a hallmark of Alzheimer's disease pathology. By inhibiting EP2 receptor signaling, (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl reduces neurotoxicity and promotes neuronal survival under stress conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl:

Neurodegenerative Disease Models

In a series of experiments using mouse models for Alzheimer's disease, administration of (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl resulted in significant reductions in amyloid-beta accumulation and improved cognitive function. The study employed behavioral tests alongside biochemical assays to assess the compound's efficacy .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of the compound against several pathogenic bacteria. The results indicated that (R)-1-(6-Methylpyridazin-3-YL)ethan-1-amine HCl exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。